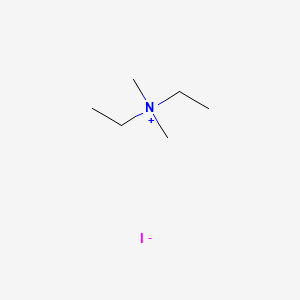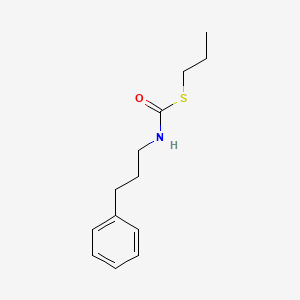![molecular formula C25H34N4OSi B14170030 (E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide](/img/structure/B14170030.png)
(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrrolo[2,3-b]pyridine core, a phenylamino group, and a triisopropylsilyl group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the Phenylamino Group: This step often involves nucleophilic substitution reactions where an amino group is introduced to the aromatic ring.
Attachment of the Triisopropylsilyl Group: This is usually done through silylation reactions using triisopropylsilyl chloride in the presence of a base.
Formation of the Acrylamide Moiety: The final step involves the formation of the acrylamide group through a condensation reaction with acryloyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Addition: The acrylamide moiety can undergo Michael addition reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles like bromine or nitronium ions.
Addition: Nucleophiles like thiols or amines.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Addition: Formation of β-substituted acrylamides.
科学研究应用
(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of (E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds with biological macromolecules, while the triisopropylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The acrylamide moiety can act as an electrophile, reacting with nucleophilic sites in proteins and enzymes, thereby modulating their activity.
相似化合物的比较
Similar Compounds
- (E)-3-(5-(phenylamino)-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide
- (E)-3-(5-(phenylamino)-1-(triethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide
Uniqueness
(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide is unique due to the presence of the triisopropylsilyl group, which provides steric hindrance and enhances the compound’s stability and lipophilicity compared to its trimethylsilyl and triethylsilyl analogs. This makes it particularly useful in applications requiring high stability and membrane permeability.
属性
分子式 |
C25H34N4OSi |
|---|---|
分子量 |
434.6 g/mol |
IUPAC 名称 |
(E)-3-[5-anilino-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C25H34N4OSi/c1-17(2)31(18(3)4,19(5)6)29-16-20(12-13-24(26)30)23-14-22(15-27-25(23)29)28-21-10-8-7-9-11-21/h7-19,28H,1-6H3,(H2,26,30)/b13-12+ |
InChI 键 |
PSWWRLNUVPROBW-OUKQBFOZSA-N |
手性 SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=C1N=CC(=C2)NC3=CC=CC=C3)/C=C/C(=O)N |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=C1N=CC(=C2)NC3=CC=CC=C3)C=CC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzoate](/img/structure/B14169966.png)

![N-(2-methoxyphenyl)-6-methyl-2-[(pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14169972.png)
![2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14169983.png)





![3,3'-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(pentafluoroethyl)-1,2,4-oxadiazole]](/img/structure/B14170008.png)

![N-[(Furan-2-yl)methyl]-2-oxo-2-[3-(trifluoromethyl)anilino]ethan-1-aminium](/img/structure/B14170022.png)

